Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt
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Overview
Description
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt, also known as copper(II) bis(2-hydroxyethyl)dithiocarbamate, is a coordination compound with the molecular formula C10H20CuN2O4S4. It is a dark green to black crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt can be synthesized through the reaction of copper(II) salts with bis(2-hydroxyethyl)dithiocarbamate ligands. The typical reaction involves dissolving copper(II) sulfate in water and adding bis(2-hydroxyethyl)dithiocarbamate under stirring conditions. The reaction mixture is then heated to facilitate the formation of the copper complex. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous stirring, controlled temperature, and pH adjustments to ensure the complete reaction of the starting materials .
Chemical Reactions Analysis
Types of Reactions
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The copper center can undergo ligand exchange reactions with other dithiocarbamate ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Thiol derivatives.
Substitution: New copper complexes with different dithiocarbamate ligands.
Scientific Research Applications
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other copper complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of rubber and as a stabilizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)dithiocarbamic acid copper salt involves its interaction with molecular targets such as enzymes and proteins. The copper center plays a crucial role in binding to these targets, leading to the inhibition of enzymatic activity. The dithiocarbamate ligands also contribute to the compound’s ability to chelate metal ions, which can disrupt various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)dithiocarbamic acid zinc salt
- Diethyldithiocarbamate disulfiram
- N,N-Dimethyldithiocarbamate copper salt
Uniqueness
Bis(2-Hydroxyethyl)dithiocarbamic acid copper salt is unique due to its specific coordination chemistry and the presence of hydroxyethyl groups, which enhance its solubility and reactivity. Compared to other dithiocarbamate compounds, it exhibits distinct biological and catalytic properties, making it valuable in various applications .
Properties
Molecular Formula |
C10H20CuN2O4S4 |
---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
copper;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/2C5H11NO2S2.Cu/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 |
InChI Key |
CWZKOKSQKMDNMW-UHFFFAOYSA-L |
Canonical SMILES |
C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Cu+2] |
Origin of Product |
United States |
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